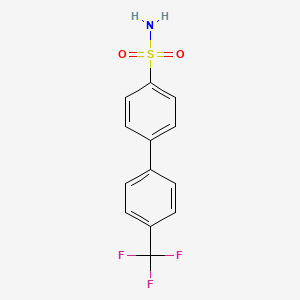
4-(Trifluoromethyl)-4-biphenylsulfoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-4-biphenylsulfoamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a sulfoamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-4-biphenylsulfoamide may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-4-biphenylsulfoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfoamide group to amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted biphenyl compounds, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-4-biphenylsulfoamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-4-biphenylsulfoamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted biphenyls and sulfoamides, such as:
- 4-(Trifluoromethyl)biphenyl
- 4-(Trifluoromethyl)phenol
- Trifluoromethylated sulfonamides
Uniqueness
4-(Trifluoromethyl)-4-biphenylsulfoamide is unique due to the combination of the trifluoromethyl group and the sulfoamide functional group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H10F3NO2S |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(17,18)19/h1-8H,(H2,17,18,19) |
Clave InChI |
WWPFVDFIDSAULR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


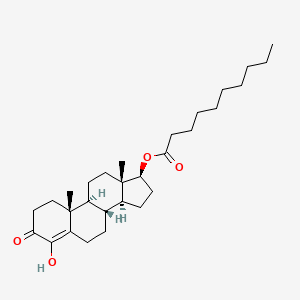
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

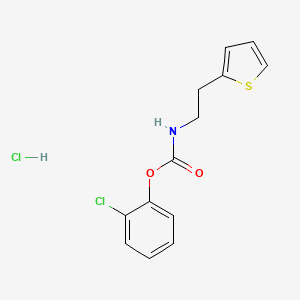
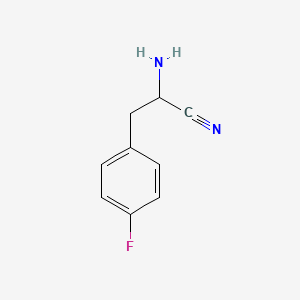

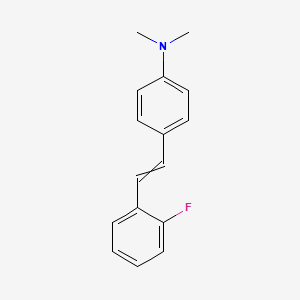
![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
